molecular formula C15H17BrClNO3 B2529115 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide CAS No. 923691-66-1

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide

Cat. No. B2529115
CAS RN: 923691-66-1
M. Wt: 374.66
InChI Key: UHIHQYRYPMJPRL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group and a 1,4-dioxaspiro[4.4]nonane group . The exact structure would depend on the positions of the bromo and chloro substituents on the benzene ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzamide group and the spirocyclic ether group. The benzamide group could undergo reactions typical of amides, while the ether group could participate in reactions typical of ethers .

Scientific Research Applications

Synthesis and Medicinal Chemistry

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide belongs to a class of compounds involved in the study of anticonvulsant activities. Similar compounds, such as N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione derivatives, have been reported to display significant anti-electroshock seizure (MES) activity, with certain analogs exhibiting comparable or better activity than the unsubstituted parent analog. These compounds' structure-activity relationships were analyzed using Topliss structure activity and Craig plot approaches, along with CLOG P analysis, to correlate physicochemical parameters with anticonvulsant activity (Farrar et al., 1993).

Antiviral Research

Compounds related to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide have been explored in antiviral research, particularly as noncompetitive allosteric antagonists of the CCR5 receptor, which is a critical target in HIV-1 infection. For instance, 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) has shown potent antiviral effects against HIV-1 by acting as a potent noncompetitive allosteric antagonist of the CCR5 receptor, showcasing the potential of spirocyclic compounds in viral infection therapies (Watson et al., 2005).

Stereoselective Synthesis and Organic Chemistry

The study of spiroketals, such as α-Bromo spiroketals derived from simple spiroketals like 1,6-dioxaspiro[4.4]nonane, has revealed interesting insights into stereoselective synthesis and elimination reactions. These studies have implications for synthesizing complex organic compounds with potential applications in medicinal chemistry and natural product synthesis (Lawson et al., 1993).

Herbicide Development

Related benzamide compounds have been explored for their herbicidal activity. For example, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide represents a group of benzamides with herbicidal efficacy against annual and perennial grasses, indicating the potential agricultural applications of compounds within this chemical family (Viste et al., 1970).

properties

IUPAC Name

5-bromo-2-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrClNO3/c16-10-3-4-13(17)12(7-10)14(19)18-8-11-9-20-15(21-11)5-1-2-6-15/h3-4,7,11H,1-2,5-6,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIHQYRYPMJPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide

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